

"Minodronic acid impurity 2-d4" CAS number and molecular weight

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Compound of Interest

Compound Name: Minodronic acid impurity 2-d4

Cat. No.: B15553751

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Technical Guide: Minodronic Acid Impurity 2-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Minodronic acid impurity 2-d4**, including its chemical properties, analytical methodologies, and the broader context of its parent compound, Minodronic acid. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Minodronic acid.

Core Compound Identification

Minodronic acid is a third-generation nitrogen-containing bisphosphonate recognized for its potent inhibition of bone resorption.^[1] Its deuterated impurity, **Minodronic acid impurity 2-d4**, is a critical compound for use as an internal standard in pharmacokinetic and metabolic studies. The key quantitative data for this impurity and its non-labeled counterpart are summarized below.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Minodronic acid impurity 2-d4	Not available	$C_9H_8D_4N_2O_7P_2$	326.17, 326.18
Minodronic acid impurity 2	127657-45-8	$C_9H_{12}N_2O_7P_2$	322.15
Minodronic acid	180064-38-4	$C_9H_{12}N_2O_7P_2$	322.15
Minodronic acid monohydrate	155648-60-5	$C_9H_{12}N_2O_7P_2 \cdot H_2O$	340.16

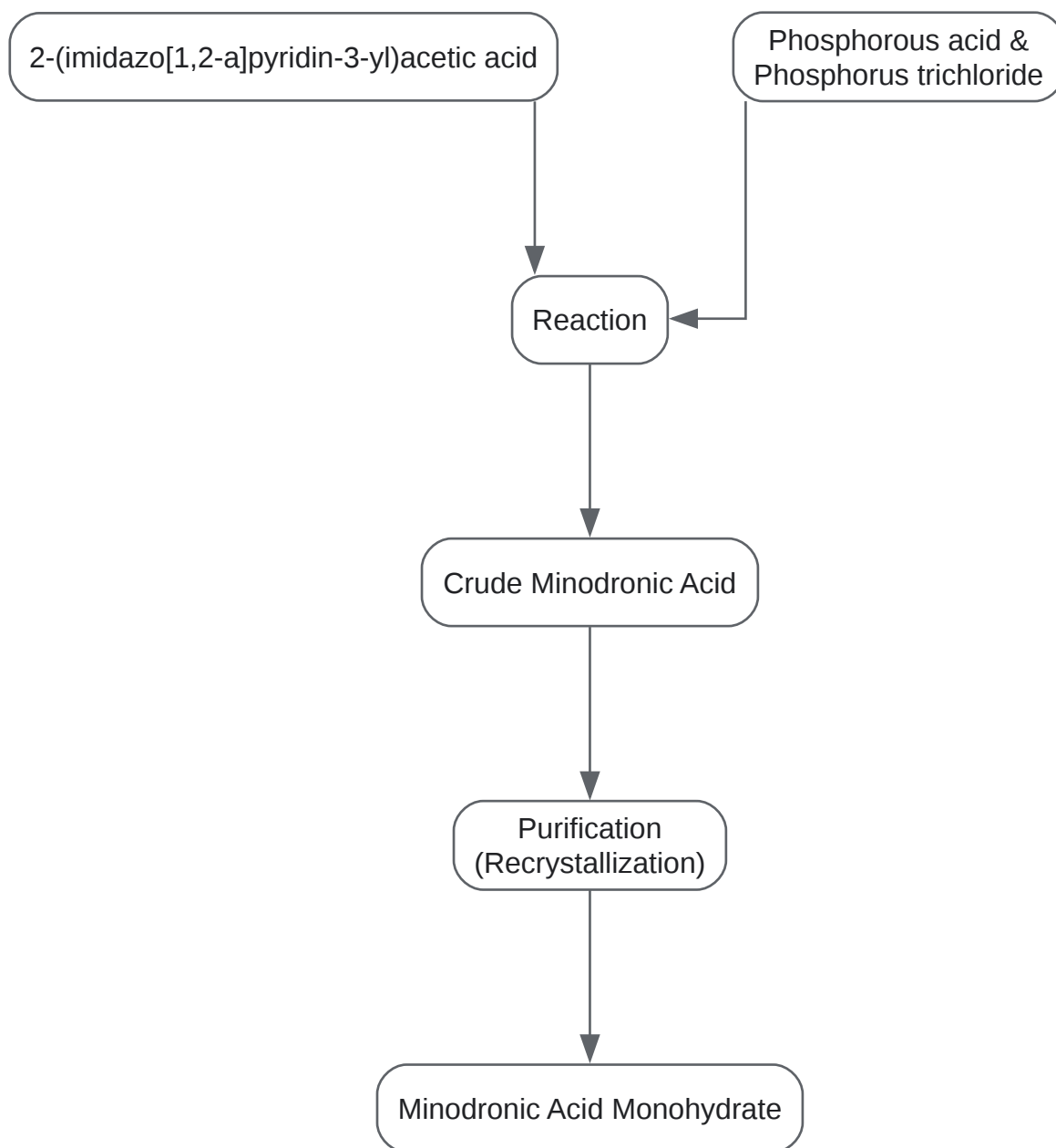
Note: A specific CAS number for the deuterated form, **Minodronic acid impurity 2-d4**, is not readily available in public databases. The CAS number provided is for the non-labeled form of Impurity 2.

Synthesis and Preparation

The synthesis of Minodronic acid and the control of its impurities are crucial for ensuring drug safety and efficacy. While a specific synthesis protocol for **Minodronic acid impurity 2-d4** is not detailed in publicly available literature, the general synthesis of Minodronic acid provides insight into the potential formation of impurities.

A common synthetic route for Minodronic acid involves the reaction of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid with phosphorous acid and phosphorus trichloride. The crude product is then purified, often through recrystallization from dilute hydrochloric acid to yield the monohydrate. [\[2\]](#)

General Synthetic Workflow for Minodronic Acid



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Caption: A simplified workflow for the synthesis of Minodronic acid.

Impurities can arise from starting materials, by-products, intermediates, and degradation products.^[3] The control of these impurities is a critical aspect of Good Manufacturing Practices (GMP).

Analytical Protocols for Impurity Detection

The identification and quantification of impurities in Minodronic acid bulk drug are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

HPLC Method for Impurity Profiling

A validated HPLC method for the quantitative determination of Minodronic acid and its related impurities has been developed.[\[4\]](#)[\[5\]](#)

- Column: InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 µm)[\[4\]](#)[\[5\]](#)
- Mobile Phase: A mixture of 0.01 mol/L sodium pyrophosphate and 1 mmol tetrabutylammonium phosphate, with the pH adjusted to 7.80 with phosphoric acid.[\[4\]](#)[\[5\]](#)
- Detection Wavelength: 220 nm for related substances and 280 nm for the content of Minodronic acid.[\[6\]](#)
- Flow Rate: 1.0 mL/min[\[6\]](#)
- Column Temperature: 25 °C[\[6\]](#)

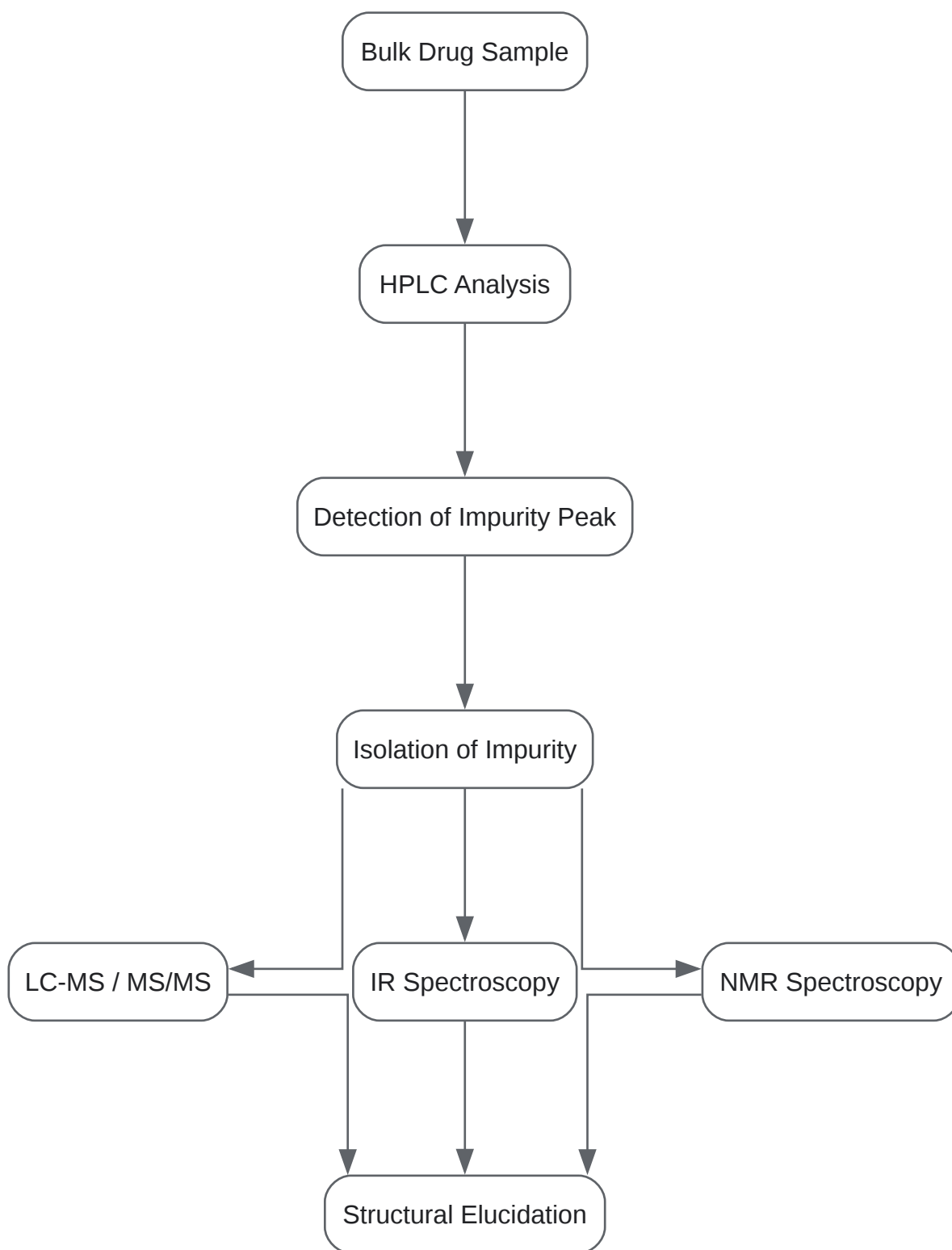
This method has been shown to be sensitive, reliable, and robust for the separation and quantification of various process-related impurities.[\[4\]](#)[\[5\]](#)

Structural Elucidation of Impurities

For the characterization of unknown impurities, a combination of analytical techniques is utilized:

- Liquid Chromatography-Mass Spectrometry (LC-MS) and MS/MS: To determine the molecular weight and fragmentation patterns of the impurities.[\[4\]](#)
- Infrared (IR) Spectroscopy: To identify functional groups present in the impurity molecules.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To provide detailed structural information.[\[4\]](#)

Workflow for Impurity Identification and Characterization



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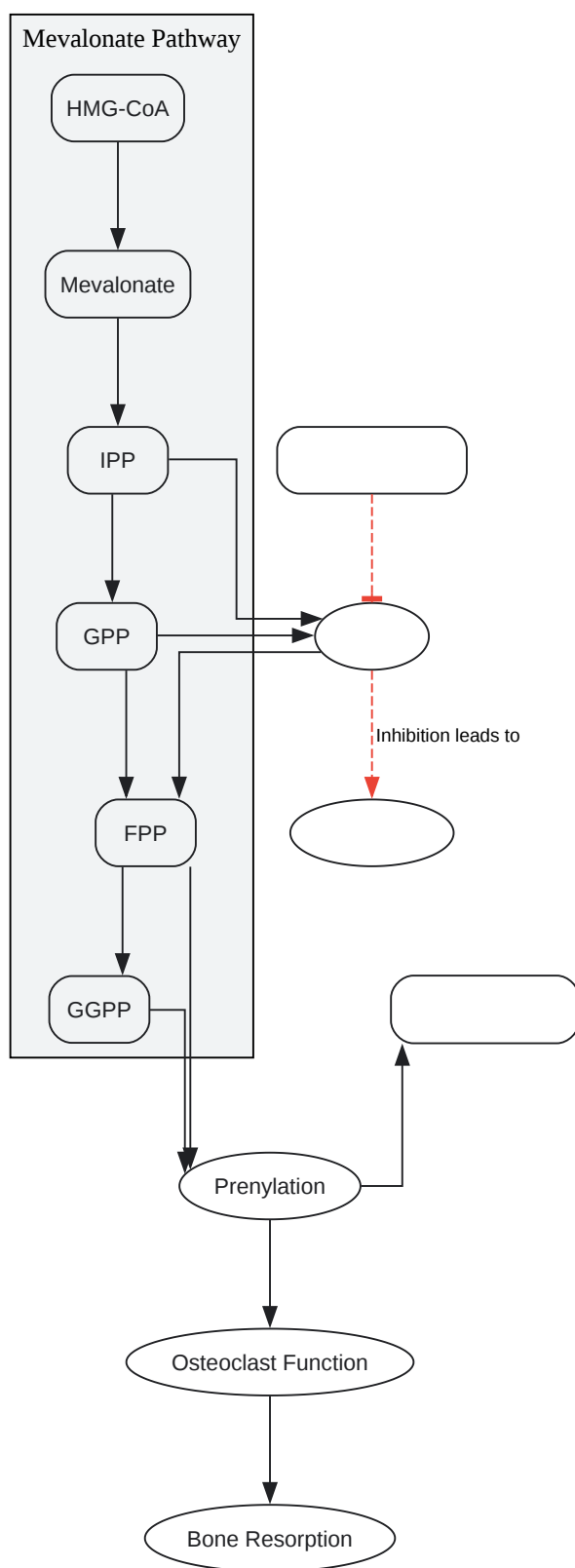
Caption: A typical workflow for the identification and structural elucidation of impurities.

Mechanism of Action: Farnesyl Pyrophosphate Synthase Inhibition

Minodronic acid, like other nitrogen-containing bisphosphonates, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[7][8] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[9]

The inhibition of FPPS leads to a disruption of intracellular signaling within osteoclasts, the cells responsible for bone resorption.[9] This ultimately results in the induction of osteoclast apoptosis and a reduction in bone breakdown.[9]

Signaling Pathway of Minodronic Acid Action



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Caption: The inhibitory effect of Minodronic acid on the mevalonate pathway in osteoclasts.

Biological and Toxicological Considerations of Impurities

While specific toxicological data for **Minodronic acid impurity 2-d4** are not available, the presence of impurities in any pharmaceutical product can have significant implications for safety and efficacy.[10] Impurities may interact with the active pharmaceutical ingredient (API), alter its bioavailability, or exert their own pharmacological or toxicological effects.[10] Therefore, stringent control and monitoring of all impurities, including deuterated analogues used in research, are paramount. The potential for impurities to impact the therapeutic protein's activity, leading to reduced efficacy or adverse events, underscores the importance of thorough impurity profiling.[10]

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